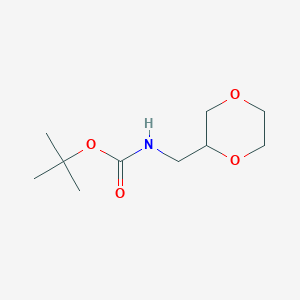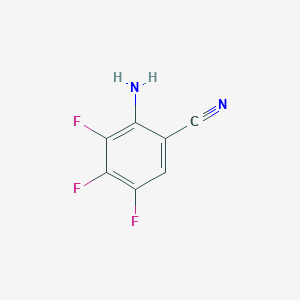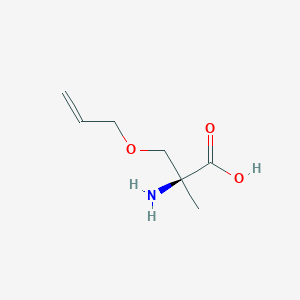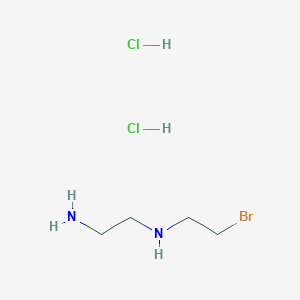
N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C4H13BrCl2N2 and a molecular weight of 239.97 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of ethylenediamine with 2-bromoethanol in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{C2H4(NH2)2} + \text{BrCH2CH2OH} \rightarrow \text{C4H13BrCl2N2} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction can lead to the formation of ethylenediamine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include substituted ethylenediamine derivatives.
Oxidation Reactions: Products include amine oxides.
Reduction Reactions: Products include reduced ethylenediamine derivatives.
Scientific Research Applications
N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is crucial in various synthetic applications and research studies.
Comparison with Similar Compounds
N-(1-Naphthyl)ethylenediamine dihydrochloride: Used in the quantitative analysis of nitrate and nitrite in water samples.
N-(2-Bromoethyl)ethane-1,2-diamine Dihydrobromide: Similar in structure but differs in the counterion (bromide instead of chloride).
Uniqueness: N1-(2-Bromoethyl)ethane-1,2-diamine dihydrochloride is unique due to its specific reactivity and applications in various fields. Its ability to undergo substitution, oxidation, and reduction reactions makes it a versatile compound in chemical synthesis and research.
Properties
Molecular Formula |
C4H13BrCl2N2 |
|---|---|
Molecular Weight |
239.97 g/mol |
IUPAC Name |
N'-(2-bromoethyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C4H11BrN2.2ClH/c5-1-3-7-4-2-6;;/h7H,1-4,6H2;2*1H |
InChI Key |
GUOSYTRMEUAGRU-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCBr)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate](/img/structure/B12831042.png)
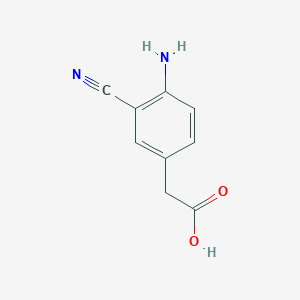
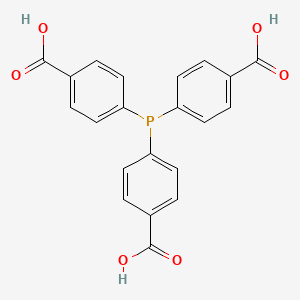



![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
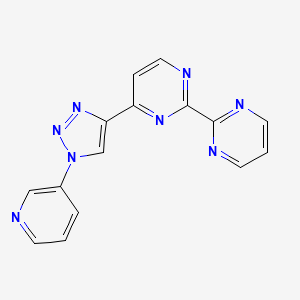
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)
